molecular formula C5H7ClN2O4 B8047695 4-Aminopyridinium perchlorate

4-Aminopyridinium perchlorate

Cat. No. B8047695
M. Wt: 194.57 g/mol
InChI Key: XCZCVJWGZBLBDL-UHFFFAOYSA-N
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Description

4-Aminopyridinium perchlorate is a useful research compound. Its molecular formula is C5H7ClN2O4 and its molecular weight is 194.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Structural and Phase Transitions : 4-Aminopyridinium perchlorate undergoes two structural phase transitions, with notable changes in the motional state of its cations and anions. This has implications for understanding crystal dynamics and molecular motions in materials science (Czupiński et al., 2002).

  • Ferroelectric Properties : This compound has been discovered as a molecular ferroelectric, with significant electric hysteresis loops and spontaneous polarization. This suggests its potential application in the field of intelligent materials, particularly for its light weight and mechanical flexibility (Wenjun Zhang et al., 2019).

  • Chemical Reactions and Kinetics : The kinetics of diazotisation of derivatives of this compound in perchloric acid have been studied, providing insights into the reaction mechanisms involving nitrosating agents and the heteroaromatic nucleus of the compound (E. Kalatzis & C. Mastrokalos, 1983).

  • Infrared Spectroscopy Applications : The influence of pressure on the infrared spectrum of the perchlorate-group in 1-Aminopyridinium perchlorate has been studied, indicating potential applications in spectroscopic analysis (A. W. Downs et al., 1973).

  • Asymmetric Hydrogen Bonds : Neutron diffraction and IR spectroscopic studies have been conducted on 4-Aminopyridine hemiperchlorate, revealing strong asymmetric N-H-N hydrogen bonds, which is significant for understanding the properties of hydrogen-bonded systems (J. Roziere et al., 1980).

  • Catalysis : Poly(4-vinylpyridinium) perchlorate has been used as a catalyst in various chemical reactions, including the chemoselective preparation of diacetates from aldehydes, highlighting its role in green chemistry and catalysis (N. G. Khaligh, 2014).

  • Pharmaceutical Applications : 4-Thioureidoiminomethylpyridinium Perchlorate, a derivative, has been studied for its anti-tuberculosis properties. Its encapsulation into poly(lactic acid)-based micro- and nanoparticles for targeted drug delivery has been explored, indicating its potential in pharmaceutical applications (L. Churilov et al., 2018).

properties

IUPAC Name

pyridin-1-ium-4-amine;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2.ClHO4/c6-5-1-3-7-4-2-5;2-1(3,4)5/h1-4H,(H2,6,7);(H,2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZCVJWGZBLBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[NH+]=CC=C1N.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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